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Introduction

C14-26 glycerides are a class of synthetic waxes composed of a mixture of mono-, di-, and
triglycerides where the fatty acid chains range in length from 14 to 26 carbon atoms. These
glycerides are valued in the pharmaceutical, cosmetic, and personal care industries for their
specific physical properties, such as their melting point, viscosity, and emollient characteristics.
Their defined composition and batch-to-batch consistency make them reliable excipients and
formulation aids. This technical guide provides a comprehensive overview of the natural
sources of the constituent fatty acids and the detailed derivation processes involved in the
synthesis of C14-26 glycerides.

Natural Sources of C14-C26 Fatty Acids

The primary feedstocks for the production of C14-26 glycerides are natural oils and fats derived
from plant and animal sources. These triglycerides are hydrolyzed to yield a mixture of fatty
acids, which are then fractionated to isolate the desired C14-C26 carbon chain lengths.

Plant-Based Oils

A variety of vegetable oils serve as abundant sources of C14 to C26 fatty acids. The specific
composition of these oils can vary based on the plant species, growing conditions, and
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extraction methods. Key vegetable oil sources include:
e Coconut Oil: Particularly rich in lauric acid (C12) and myristic acid (C14).

o Palm Kernel Qil: Similar to coconut oil, it contains significant amounts of lauric and myristic
acids.

o Peanut Oil: A source for longer-chain fatty acids, including arachidic acid (C20), behenic acid
(C22), and lignoceric acid (C24).

o Rapeseed Oil (Canola Oil): Contains a notable amount of erucic acid (C22) in its high-erucic
acid varieties.

o Sunflower Oil: A common source of palmitic (C16) and stearic (C18) acids.

e Soybean Oil: Contains palmitic and stearic acids, along with unsaturated C18 fatty acids that
can be hydrogenated.

Animal-Based Fats

Animal fats, such as tallow (from beef and mutton), are also viable sources of long-chain
saturated fatty acids, primarily palmitic acid and stearic acid.

Quantitative Data on Fatty Acid Composition

The fatty acid composition of various natural oils and fats is crucial for selecting the appropriate
feedstock. The following table summarizes the typical percentage of C14-C26 fatty acids found
in several common oils.
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Fatty
Acid
(Carbon
:Double
Bonds)

Coconu
t Oil (%)

Palm
Kernel
Oil (%)

Peanut
Qil (%)

Rapese
ed Oil
(High
Erucic)
(%)

Sunflow
er Oil
(%)

Soybea
n Oil
(%)

Tallow
(%)

Myristic
Acid 16-21
(14:0)

14-18

<0.1

<0.2

<0.2

<0.2

2-3

Palmitic
Acid 7-10
(16:0)

6-10

8-14

2-6

5-8

10-12

24-32

Stearic
Acid 2-4
(18:0)

2-5

0.5-2

2-6

20-30

Arachidic
Acid <0.1
(20:0)

<0.1

1-2

0.5-1

0.2-0.4

0.1-0.4

<0.5

Behenic
Acid <0.1
(22:0)

<0.1

2-4

0.5-2

0.5-1

<0.1

<0.1

Erucic
Acid -
(22:1)

<0.5

40-55

Lignoceri
c Acid <0.1
(24:0)

<0.1

1-2

<0.5

<0.1

<0.1

<0.1

Nervonic
Acid -
(24:1)

1-2

Note: Values are approximate and can vary.
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Derivation of C14-26 Glycerides

The industrial production of C14-26 glycerides is a multi-step process that begins with the
extraction of triglycerides from natural sources, followed by a series of chemical modifications
to isolate and re-esterify the desired fatty acid chains.
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Figure 1: Overall workflow for the derivation of C14-26 glycerides.

Step 1: Fat Splitting (Hydrolysis)

The initial step involves the hydrolysis of triglycerides from the chosen natural oil or fat into free
fatty acids and glycerol. This is typically achieved through a high-pressure, high-temperature
continuous process.

Experimental Protocol: High-Pressure Steam Splitting
o Feedstock Preparation: The natural oil or fat is filtered to remove impurities.
o Deaeration: The oil is deaerated under vacuum to prevent oxidation at high temperatures.

o Hydrolysis: The oil is pumped into the bottom of a splitting tower while deionized water is
pumped into the top. The tower is operated at a pressure of 50-60 bar and a temperature of
240-270°C.

o Reaction: The counter-current flow of oil and water facilitates the hydrolysis of triglycerides
into fatty acids and glycerol.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b3427044?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3427044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Separation: The resulting mixture is separated based on density. The lighter fatty acid layer
is drawn from the top of the tower, while the heavier sweet water (glycerol and water) is
removed from the bottom. Modern continuous splitting units can achieve a conversion rate of
over 98%.[1]

« Purification: The crude fatty acid mixture is dehydrated before proceeding to the next step.

Step 2: Fractional Distillation

The mixture of crude fatty acids obtained from fat splitting is separated into different fractions
based on their chain length and boiling points.

Experimental Protocol: Vacuum Fractional Distillation
e Preheating: The crude fatty acid mixture is preheated to 150-200°C.[1]

« Distillation: The preheated mixture is fed into a packed or tray distillation column operated
under a deep vacuum (2-10 mbar).[1] The low pressure reduces the boiling points of the fatty
acids, preventing thermal degradation.

o Fractionation: The column is heated, and the fatty acids vaporize at different temperatures
according to their chain length. Lighter fractions (shorter chains) rise higher in the column,
while heavier fractions (longer chains) remain lower.

o Collection: The C14-C26 fatty acid fraction is collected at the appropriate level of the column.
This process allows for the precise isolation of the desired chain lengths.

Step 3: Hydrogenation

To produce a saturated and stable final product, the unsaturated fatty acids within the C14-C26
fraction are hydrogenated. This process converts carbon-carbon double bonds into single
bonds.

Experimental Protocol: Catalytic Hydrogenation

o Catalyst Preparation: A nickel-based catalyst is typically used for this process.
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e Reaction Setup: The C14-C26 fatty acid fraction is loaded into a high-pressure reactor
(autoclave). The catalyst is added to the fatty acids.

o Hydrogenation: The reactor is sealed, and hydrogen gas is introduced at a high pressure.
The mixture is heated to a temperature typically ranging from 120°C to 200°C and agitated to
ensure proper mixing.[2]

e Monitoring: The reaction is monitored by measuring the iodine value (1V), which indicates the
degree of unsaturation. The reaction is considered complete when the IV reaches a desired
low level.

o Catalyst Removal: Once the reaction is complete, the mixture is cooled, and the catalyst is
removed by filtration.

Step 4: Esterification or Transesterification

The final step is the reaction of the saturated C14-C26 fatty acid mixture with glycerol to form
the C14-26 glycerides. This can be achieved through either direct esterification or
transesterification.

2.4.1. Direct Esterification

Glycerol 3 R-COOH
(C14-C26 Fatty Acids)
+
->

Triglyceride +

(C14-26 Glyceride) 3 H20

Click to download full resolution via product page
Figure 2: Direct esterification of glycerol with fatty acids.

Experimental Protocol: Direct Esterification

o Reactant Mixture: The hydrogenated C14-C26 fatty acid mixture and glycerol are charged
into a reactor. An excess of one reactant may be used to drive the reaction to completion.
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o Catalyst: An acid catalyst, such as tin(ll) chloride, or a solid acid catalyst may be added.

e Reaction Conditions: The mixture is heated to a temperature between 160°C and 250°C
under vacuum or with a nitrogen sparge to remove the water formed during the reaction.[3]

» Monitoring: The reaction progress is monitored by measuring the acid value of the mixture.
The reaction is stopped when the desired acid value is reached.

 Purification: The resulting glyceride mixture is purified to remove any remaining catalyst and
unreacted starting materials.

2.4.2. Transesterification

Transesterification can be used if the starting material is a hydrogenated oil (triglyceride) rather
than free fatty acids. In this case, the fatty acids on the glycerol backbone are rearranged.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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